

Commercial Availability and Research Applications of Ketopioglitazone-d4: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ketopioglitazone-d4

Cat. No.: B602701

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of **Ketopioglitazone-d4**, a deuterated analog of a major active metabolite of the antidiabetic drug Pioglitazone. This guide is intended for researchers in pharmacology, drug metabolism, and related fields who utilize stable isotope-labeled internal standards for quantitative bioanalysis and metabolic studies.

Introduction

Ketopioglitazone is a significant metabolite of Pioglitazone, a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPAR γ). Understanding the pharmacokinetics and metabolic fate of Pioglitazone and its active metabolites is crucial for drug development and clinical pharmacology. **Ketopioglitazone-d4** serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification of Ketopioglitazone in various biological matrices. Its stable isotope label ensures accurate and precise measurement, minimizing variability in sample preparation and instrument response.

Commercial Availability

Ketopioglitazone-d4 is available from several specialized chemical suppliers that provide reference standards and isotopically labeled compounds for research purposes. While a

comprehensive list of all potential vendors is beyond the scope of this guide, prominent suppliers include:

- Simson Pharma Limited
- LGC Standards
- Alentris Research Pvt. Ltd.
- Cayman Chemical
- Toronto Research Chemicals (TRC)
- Santa Cruz Biotechnology
- MedChemExpress

Researchers are advised to contact these or other reputable suppliers directly to inquire about product availability, pricing, and to obtain a lot-specific Certificate of Analysis (CoA).

Quantitative Data

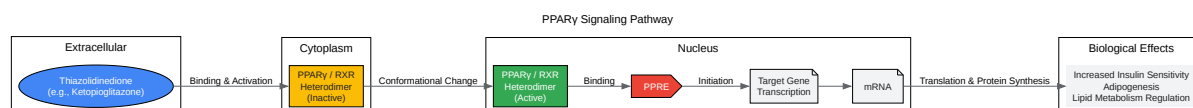
The following table summarizes typical quantitative data for commercially available **Ketopioglitazone-d4**. It is imperative for researchers to consult the lot-specific Certificate of Analysis provided by the supplier for precise values.

Parameter	Typical Specification
Chemical Name	5-((4-(2-(5-Acetylpyridin-2-yl)ethoxy-d4)phenyl)methyl)thiazolidine-2,4-dione
CAS Number	1215370-26-5
Molecular Formula	C ₁₉ H ₁₄ D ₄ N ₂ O ₄ S
Molecular Weight	374.45 g/mol
Purity (Chemical)	≥98% (as per non-deuterated analog)[1]
Isotopic Enrichment	Typically ≥99 atom % D
Physical State	Solid
Solubility	Soluble in DMSO and Methanol

Note: The purity and isotopic enrichment values are illustrative and should be confirmed with the supplier's lot-specific Certificate of Analysis.

Mechanism of Action: The PPAR γ Signaling Pathway

Ketopioglitazone, as an active metabolite of Pioglitazone, is expected to exert its pharmacological effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR γ). PPAR γ is a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and glucose homeostasis.[2] Upon activation by a ligand, such as a thiazolidinedione, PPAR γ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[2]



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Caption: The PPARγ signaling pathway activated by thiazolidinedione ligands.

Experimental Protocols

The primary application of **Ketopioglitazone-d4** is as an internal standard in bioanalytical methods for the quantification of Ketopioglitazone. Below is a detailed methodology adapted from a validated LC-MS/MS method for the simultaneous determination of pioglitazone and its metabolites in human plasma.^{[3][4]}

Objective:

To accurately quantify the concentration of Ketopioglitazone in human plasma samples using a validated LC-MS/MS method with **Ketopioglitazone-d4** as an internal standard.

Materials and Reagents:

- Ketopioglitazone (analytical standard)
- **Ketopioglitazone-d4** (internal standard)
- Human plasma (blank)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)

- Water (LC-MS grade)
- Hypersil GOLD C18 column or equivalent
- 96-well plates

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

1. Preparation of Stock and Working Solutions:

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ketopioglitazone and **Ketopioglitazone-d4** in methanol.
- Working Solutions: Prepare serial dilutions of the Ketopioglitazone stock solution in methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of **Ketopioglitazone-d4** (internal standard) at an appropriate concentration.

2. Sample Preparation (Protein Precipitation):

- To 100 μ L of plasma sample (calibration standard, QC, or unknown), add 200 μ L of the internal standard working solution in acetonitrile.
- Vortex mix for 1 minute to precipitate proteins.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

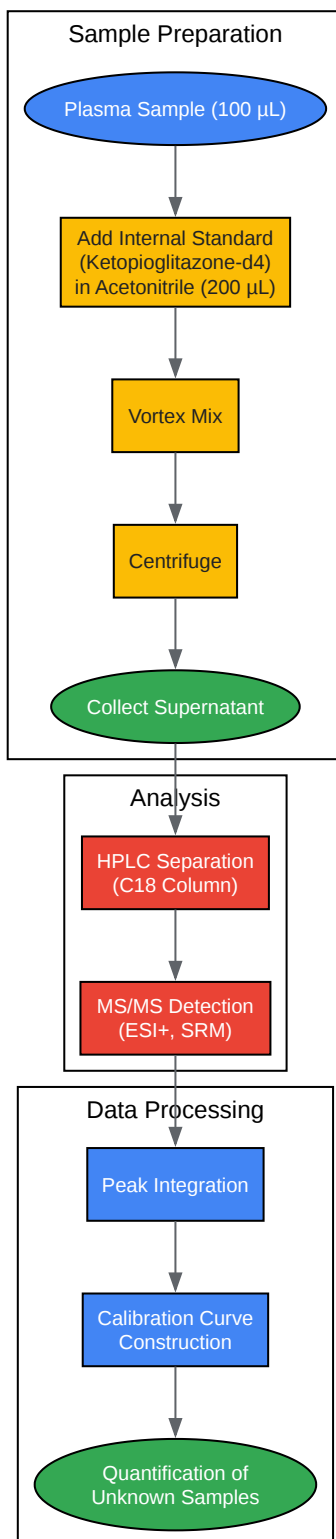
- LC Conditions:

- Column: Hypersil GOLD C18 (or equivalent)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: A suitable gradient program to achieve separation of the analyte from endogenous plasma components.
- Flow Rate: 0.5 mL/min
- Injection Volume: 10 µL
- MS/MS Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), Positive
 - Scan Type: Selected Reaction Monitoring (SRM)
 - SRM Transitions:
 - Ketopioglitazone: m/z 371.0 > 148.0^[3]
 - **Ketopioglitazone-d4**: m/z 375.0 > 152.0 (example, to be optimized)

4. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of Ketopioglitazone to **Ketopioglitazone-d4** against the nominal concentration of the calibration standards.
- Use a weighted linear regression model to fit the calibration curve.
- Determine the concentration of Ketopioglitazone in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

LC-MS/MS Bioanalytical Workflow

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Caption: A typical workflow for the quantification of Ketopioglitazone in plasma.

Conclusion

Ketopioglitazone-d4 is a commercially available and essential tool for researchers studying the pharmacokinetics and metabolism of Pioglitazone. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data. This guide provides a foundational understanding of its availability, key properties, mechanism of action, and a practical experimental protocol for its application in a research setting. For specific applications and regulatory compliance, researchers should always refer to the supplier's documentation and relevant scientific literature.

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- To cite this document: BenchChem. [Commercial Availability and Research Applications of Ketopioglitazone-d4: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b602701#commercial-availability-of-ketopioglitazone-d4-for-research>]

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